Cas no 2227738-92-1 (1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid)
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
- EN300-1627847
- 2227738-92-1
-
- Inchi: 1S/C10H15N3O2/c1-12-4-7(8(5-12)10(14)15)9-3-11-6-13(9)2/h3,6-8H,4-5H2,1-2H3,(H,14,15)/t7-,8-/m0/s1
- InChI Key: FCMCHXPYQQMTLT-YUMQZZPRSA-N
- SMILES: OC([C@H]1CN(C)C[C@@H]1C1=CN=CN1C)=O
Computed Properties
- Exact Mass: 209.116426730g/mol
- Monoisotopic Mass: 209.116426730g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 2
- Complexity: 259
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 2
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -2.8
- Topological Polar Surface Area: 58.4Ų
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1627847-0.05g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 0.05g |
$1440.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-0.1g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 0.1g |
$1508.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-0.25g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 0.25g |
$1577.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-0.5g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 0.5g |
$1646.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-1.0g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 1g |
$1714.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-2.5g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 2.5g |
$3362.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-5.0g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 5g |
$4972.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-10.0g |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 10g |
$7373.0 | 2023-06-04 | ||
| Enamine | EN300-1627847-50mg |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 50mg |
$1440.0 | 2023-09-22 | ||
| Enamine | EN300-1627847-100mg |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid |
2227738-92-1 | 100mg |
$1508.0 | 2023-09-22 |
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid Related Literature
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Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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5. Estimating and correcting interference fringes in infrared spectra in infrared hyperspectral imagingGhazal Azarfar,Ebrahim Aboualizadeh,Nicholas M. Walter,Simona Ratti,Camilla Olivieri,Alessandra Norici,Michael Nasse,Achim Kohler,Mario Giordano Analyst, 2018,143, 4674-4683
Additional information on 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid
Introduction to 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227738-92-1)
1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227738-92-1) is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, holds potential for various therapeutic applications, particularly in the treatment of neurological disorders and cancer. This introduction aims to provide a comprehensive overview of the compound, including its chemical structure, synthesis methods, biological activities, and recent research findings.
The chemical structure of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid is composed of a pyrrolidine ring substituted with a methyl group at the 1-position and a 1-methylimidazole moiety at the 4-position. The carboxylic acid group at the 3-position adds to its functional versatility. The presence of these specific functional groups imparts unique physicochemical properties to the molecule, making it an interesting candidate for drug development.
The synthesis of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has been reported using various methodologies. One common approach involves the reaction of 4-bromo-N-methylpyrrolidine with 1-methylimidazole followed by carboxylation. Another method involves the coupling of 3-bromopyrrolidine with 1-methylimidazole and subsequent oxidation to form the carboxylic acid. These synthetic routes have been optimized to achieve high yields and purity, making the compound readily available for further studies.
In terms of biological activities, 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has shown promising results in several preclinical studies. Research has demonstrated its potential as a modulator of neurotransmitter systems, particularly in the central nervous system (CNS). Studies have indicated that this compound can interact with serotonin receptors, potentially offering therapeutic benefits for conditions such as depression and anxiety disorders.
Furthermore, recent studies have explored the anticancer properties of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid. In vitro experiments have shown that it can inhibit the proliferation of various cancer cell lines, including those derived from breast, lung, and colon cancers. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, suggesting its potential as a novel anticancer agent.
The pharmacokinetic profile of 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid has also been investigated. Preclinical studies have demonstrated favorable absorption, distribution, metabolism, and excretion (ADME) properties. The compound exhibits good oral bioavailability and a reasonable half-life, which are essential characteristics for a drug candidate. Additionally, it has shown low toxicity in animal models, further supporting its potential for clinical development.
In conclusion, 1-methyl-4-(1-methyl-1H-imidazol-5-yl)pyrrolidine-3-carboxylic acid (CAS No. 2227738-92-1) is a promising compound with diverse biological activities and potential therapeutic applications. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the fields of medicinal chemistry and pharmaceutical sciences. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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